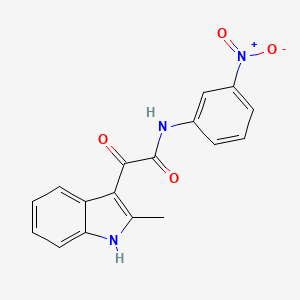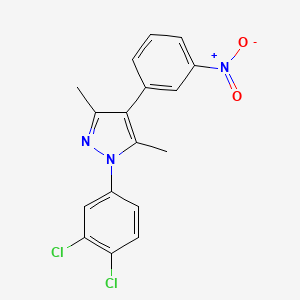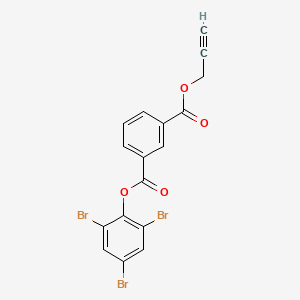![molecular formula C22H14ClN B12480498 2-chloro-11-phenyl-6H-indeno[2,1-b]quinoline](/img/structure/B12480498.png)
2-chloro-11-phenyl-6H-indeno[2,1-b]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-11-phenyl-6H-indeno[2,1-b]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a chloro group and a phenyl group attached to an indenoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-11-phenyl-6H-indeno[2,1-b]quinoline typically involves multi-step reactions. One common method includes the reaction of aromatic aldehydes, indan-1,3-dione, and ammonium acetate in the presence of a catalyst such as copper oxide supported on a zeolite-Y catalyst under reflux conditions . This method yields the desired compound through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-chloro-11-phenyl-6H-indeno[2,1-b]quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
2-chloro-11-phenyl-6H-indeno[2,1-b]quinoline has several scientific research applications:
Medicinal Chemistry: It is being studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of 2-chloro-11-phenyl-6H-indeno[2,1-b]quinoline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application, but common targets include kinases, proteases, and G-protein coupled receptors .
Comparison with Similar Compounds
Similar Compounds
Indenoquinolinones: These compounds share a similar core structure but may have different substituents.
Quinoline Derivatives: Other quinoline derivatives, such as 2-phenylquinoline, have similar properties but differ in their specific functional groups.
Uniqueness
2-chloro-11-phenyl-6H-indeno[2,1-b]quinoline is unique due to its specific combination of a chloro group and a phenyl group on the indenoquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H14ClN |
|---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
2-chloro-11-phenyl-6H-indeno[2,1-b]quinoline |
InChI |
InChI=1S/C22H14ClN/c23-16-10-11-19-18(13-16)21(14-6-2-1-3-7-14)22-17-9-5-4-8-15(17)12-20(22)24-19/h1-11,13H,12H2 |
InChI Key |
DBYUGKLYZNVOAG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C(C4=C(C=CC(=C4)Cl)N=C31)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-{5-bromo-2-[(2-chlorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine](/img/structure/B12480429.png)


![ethyl 3-[(E)-(1-methyl-1H-pyrrol-2-yl)diazenyl]benzoate](/img/structure/B12480446.png)

![4-(2,4-difluorophenyl)-2,6-dihydro-4H-pyrazolo[3,4-e][1,4]thiazepin-7-ol](/img/structure/B12480460.png)
![N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}-N-(tetrahydrofuran-2-ylmethyl)glycinamide](/img/structure/B12480461.png)
![2-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12480463.png)
![1-(4-bromophenyl)-6-{4-[(2-chlorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12480464.png)
![6-{4-[(4-chlorobenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12480469.png)
![4,7,7-trimethylbicyclo[2.2.1]hept-2-yl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate](/img/structure/B12480474.png)
![N~2~-(3,5-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12480475.png)
![5-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B12480492.png)

